molecular formula C16H17N7O3S B13999253 4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide CAS No. 18074-65-2

4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide

Cat. No.: B13999253
CAS No.: 18074-65-2
M. Wt: 387.4 g/mol
InChI Key: SHLWUWRQIAACHI-UHFFFAOYSA-N
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Description

4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide is a complex organic compound with a molecular formula of C16H17N7O3S. This compound features a sulfonamide group, a diazenyl linkage, and a heterocyclic oxazole ring, making it a unique and versatile molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide typically involves multiple steps, including the formation of the diazenyl linkage and the incorporation of the oxazole ring. The process often starts with the preparation of 2,6-diaminopyridine, which is then diazotized and coupled with a suitable sulfonamide precursor. The final step involves the cyclization to form the oxazole ring under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products

Scientific Research Applications

4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and dyes

Mechanism of Action

The mechanism of action of 4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The diazenyl linkage and oxazole ring contribute to the compound’s binding affinity and specificity, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide is unique due to its complex structure, which includes a diazenyl linkage and an oxazole ring.

Properties

CAS No.

18074-65-2

Molecular Formula

C16H17N7O3S

Molecular Weight

387.4 g/mol

IUPAC Name

4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide

InChI

InChI=1S/C16H17N7O3S/c1-9-10(2)22-26-16(9)23-27(24,25)12-5-3-11(4-6-12)20-21-13-7-8-14(17)19-15(13)18/h3-8,23H,1-2H3,(H4,17,18,19)

InChI Key

SHLWUWRQIAACHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C(N=C(C=C3)N)N

Origin of Product

United States

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